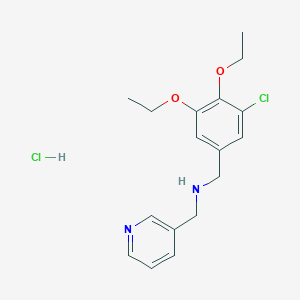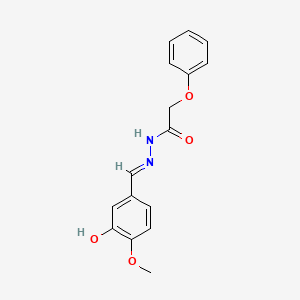
(3-chloro-4,5-diethoxybenzyl)(3-pyridinylmethyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of compounds related to "(3-chloro-4,5-diethoxybenzyl)(3-pyridinylmethyl)amine hydrochloride" often involves multistep chemical reactions, including condensation, cyclization, and functional group transformations. The synthesis process is tailored to introduce specific functional groups, such as the chloro, diethoxybenzyl, and pyridinylmethyl moieties, into the final compound. A detailed study by Butcher et al. (2007) showcases a related molecule's synthesis, emphasizing the strategic placement of functional groups and the importance of reaction conditions in obtaining the desired product (Butcher et al., 2007).
Molecular Structure Analysis
The molecular structure of related compounds is characterized by specific dihedral angles and intramolecular interactions that influence the molecule's overall geometry and stability. For instance, Butcher et al. highlighted the slight twists between functional groups around the amine moiety, contributing to a nearly planar arrangement stabilized by intramolecular hydrogen bonding (Butcher et al., 2007).
Chemical Reactions and Properties
The chemical behavior of "(3-chloro-4,5-diethoxybenzyl)(3-pyridinylmethyl)amine hydrochloride" involves reactions pertinent to its functional groups. This includes potential interactions with nucleophiles and electrophiles, influenced by the presence of the chloro and amine groups. The compound's reactivity can lead to ring-opening reactions, nucleophilic substitutions, and the formation of new carbon-nitrogen bonds, as demonstrated in reactions involving similar compounds (Osipov et al., 2018).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are critical for understanding their behavior in different environments. The crystal packing and intermolecular interactions, such as hydrogen bonding, play a significant role in determining these properties, as detailed in the structural analysis by Butcher et al. (Butcher et al., 2007).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various chemical reagents, are influenced by the compound's molecular structure. The presence of electron-withdrawing or donating groups affects its nucleophilic and electrophilic character, determining its role in chemical reactions. Insights into these properties can be gleaned from studies on similar compounds and their interactions with different chemical entities (Gazizov et al., 2006).
科学的研究の応用
Synthesis and Chemical Reactions :
- The compound plays a role in the synthesis of chromones and their hetero analogues. Sosnovskikh, Irgashev, and Barabanov (2006) demonstrated that 2-hydroxy-2-(polyhaloalkyl)chroman-4-ones react with diethoxymethyl acetate to yield 3-(polyhaloacyl)chromones. These compounds then react with amines, indicating the potential involvement of compounds like (3-chloro-4,5-diethoxybenzyl)(3-pyridinylmethyl)amine hydrochloride in such reactions (Sosnovskikh, Irgashev, & Barabanov, 2006).
Molecular Structure Studies :
- Butcher, Jasinski, Mayekar, Yathirajan, and Narayana (2007) investigated the molecular structure of related compounds. They found that the chlorophenyl and methoxybenzyl groups in these molecules are twisted slightly with respect to the amine group, forming a nearly planar arrangement. This insight into molecular structure could be relevant for understanding the behavior of (3-chloro-4,5-diethoxybenzyl)(3-pyridinylmethyl)amine hydrochloride (Butcher et al., 2007).
Ligand Chemistry and Metal Ion Coordination :
- Liu, Wong, Rettig, and Orvig (1993) explored hexadentate N3O3 amine phenol ligands for Group 13 metal ions, including compounds similar to (3-chloro-4,5-diethoxybenzyl)(3-pyridinylmethyl)amine hydrochloride. These ligands were prepared and characterized by various spectroscopic methods, highlighting their potential application in the coordination of metal ions (Liu, Wong, Rettig, & Orvig, 1993).
Macrocyclic Ligand Synthesis and Complexation :
- Alcock, Balakrishnan, Berry, Moore, and Reader (1988) investigated the synthesis of penta-aza macrocyclic ligands containing single pendant coordinating 2-pyridylmethyl and 1-pyrazolylmethyl arms. Their research provides insight into the complexation behavior of similar compounds and their potential in forming metal complexes (Alcock et al., 1988).
Zinc Complex Chemistry :
- Gross and Vahrenkamp (2005) synthesized new bis(2-picolyl)(2-hydroxybenzyl)amine ligands and explored their biomimetic zinc complex chemistry. This research suggests potential applications of (3-chloro-4,5-diethoxybenzyl)(3-pyridinylmethyl)amine hydrochloride in forming similar zinc complexes (Gross & Vahrenkamp, 2005).
特性
IUPAC Name |
N-[(3-chloro-4,5-diethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2.ClH/c1-3-21-16-9-14(8-15(18)17(16)22-4-2)12-20-11-13-6-5-7-19-10-13;/h5-10,20H,3-4,11-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMSAKHOCHWAHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNCC2=CN=CC=C2)Cl)OCC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]acetamide](/img/structure/B5577326.png)
![2-{3-[4-(4-methyl-4H-1,2,4-triazol-3-yl)-1-piperidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5577330.png)
![(3R*,4R*)-1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5577334.png)
![3-({4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5577337.png)
![N-[1-(3-methylpyridin-2-yl)propyl]pyrimidin-4-amine](/img/structure/B5577342.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-methylbenzamide](/img/structure/B5577354.png)

![N,N-dimethyl-1-[4-methyl-5-(1-{[2-(methylthio)pyridin-3-yl]carbonyl}piperidin-3-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B5577375.png)
![N-ethyl-6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-methyl-4-pyrimidinamine](/img/structure/B5577383.png)
![1-methyl-1'-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5577390.png)
![3,5-difluoro-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]pyridine-2-carboxamide](/img/structure/B5577397.png)
![2-methyl-4-(4-{[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]methyl}phenyl)but-3-yn-2-ol](/img/structure/B5577419.png)

